molecular formula C17H18N2O3 B2922177 2,6,6-trimethyl-1-(3-nitrophenyl)-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 627835-25-0

2,6,6-trimethyl-1-(3-nitrophenyl)-4,5,6,7-tetrahydro-1H-indol-4-one

Cat. No.: B2922177
CAS No.: 627835-25-0
M. Wt: 298.342
InChI Key: GFKPUBNRUFQWDG-UHFFFAOYSA-N
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Description

2,6,6-Trimethyl-1-(3-nitrophenyl)-4,5,6,7-tetrahydro-1H-indol-4-one is a complex organic compound with a unique structure that includes a nitrophenyl group and a tetrahydroindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,6-trimethyl-1-(3-nitrophenyl)-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by cyclization and reduction steps. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethyl-1-(3-nitrophenyl)-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives

Scientific Research Applications

2,6,6-Trimethyl-1-(3-nitrophenyl)-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6,6-trimethyl-1-(3-nitrophenyl)-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, influencing cellular processes and signaling pathways. The tetrahydroindole core may interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6,6-Trimethyl-1-(3-nitrophenyl)-4,5,6,7-tetrahydro-1H-indol-4-one is unique due to its specific substitution pattern and the presence of both a nitrophenyl group and a tetrahydroindole core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2,6,6-trimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-11-7-14-15(9-17(2,3)10-16(14)20)18(11)12-5-4-6-13(8-12)19(21)22/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKPUBNRUFQWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC(=CC=C3)[N+](=O)[O-])CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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